![molecular formula C23H25N3OS B2946409 (8-Ethyl-3-phenyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(p-tolyl)methanone CAS No. 872199-73-0](/img/structure/B2946409.png)
(8-Ethyl-3-phenyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(p-tolyl)methanone
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Overview
Description
Scientific Research Applications
Receptor-Based Mechanisms and Antiviral Effects
Compounds with complex structures similar to (8-Ethyl-3-phenyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(p-tolyl)methanone have been investigated for their receptor-based mechanisms and potential antiviral effects. For instance, studies on various spiropiperidine derivatives have shown potent and selective activities against specific receptors, indicating their potential for therapeutic applications in treating diseases like HIV and conditions mediated by the NK2 receptor (Watson et al., 2005); (Smith et al., 1995). These findings underscore the importance of understanding the receptor-based actions of novel compounds for developing new therapeutic agents.
Synthesis and Characterization Techniques
Research on novel compounds often includes synthesis and detailed characterization to elucidate their structures and potential applications. For example, the synthesis and characterization of novel triazolinone derivatives have demonstrated the importance of such compounds in developing herbicides with specific action targets (Luo et al., 2008). Similarly, studies on 1,2,4-triazine derivatives have highlighted their neuroprotective activity against oxidative stress, suggesting potential applications in neurodegenerative disease research (Kucukkilinc et al., 2017).
Anticancer and EGFR Inhibitor Research
The exploration of triazaspiro[4.5]dec-ene derivatives in the context of anticancer research and as epidermal growth factor receptor (EGFR) inhibitors showcases the therapeutic potential of complex molecular structures. Certain derivatives have displayed significant inhibitory activity against specific cancer cell lines, pointing to their potential use in cancer therapy (Fleita et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect multiple biochemical pathways.
Result of Action
Similar compounds have shown a range of effects, including inhibition of certain enzymes and disruption of cell signaling pathways . These effects could potentially lead to the observed biological activities.
properties
IUPAC Name |
(8-ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-3-25-15-13-23(14-16-25)24-20(18-7-5-4-6-8-18)22(28)26(23)21(27)19-11-9-17(2)10-12-19/h4-12H,3,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPBRRWHOKYBEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Ethyl-3-phenyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(p-tolyl)methanone |
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